Benzyl (2-chloroethyl)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-chloroethyl)cyclohexylcarbamate is an organic compound with the molecular formula C16H23ClNO2 It is a derivative of carbamate, featuring a benzyl group, a 2-chloroethyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-chloroethyl)cyclohexylcarbamate typically involves the reaction of cyclohexylamine with benzyl chloroformate in the presence of a base, followed by the introduction of the 2-chloroethyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-chloroethyl)cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Benzyl (2-chloroethyl)cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2-chloroethyl)cyclohexylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-cyclohexylcarbamate: Lacks the 2-chloroethyl group, resulting in different reactivity and applications.
2-Chloroethyl N-cyclohexylcarbamate: Similar structure but without the benzyl group, affecting its chemical properties and uses.
Uniqueness
Benzyl (2-chloroethyl)cyclohexylcarbamate is unique due to the presence of both the benzyl and 2-chloroethyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
101269-83-4 |
---|---|
Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.80 g/mol |
IUPAC Name |
benzyl N-(2-chloroethyl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H22ClNO2/c17-11-12-18(15-9-5-2-6-10-15)16(19)20-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
VWHGKWRJPATRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCCl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.